molecular formula C29H23N5O3S B2864990 2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione CAS No. 690249-84-4

2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione

Cat. No. B2864990
CAS RN: 690249-84-4
M. Wt: 521.6
InChI Key: KXCFQFMHDIWRGH-UHFFFAOYSA-N
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Description

The compound “2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione” is also known as WIKI4 . It has a molecular formula of C29H23N5O3S and a molecular weight of 521.59 . The compound is non-polymer .


Molecular Structure Analysis

The compound has an isomeric SMILES representation as follows: COc1ccc (cc1)n2c (nnc2SCCCN3C (=O)c4cccc5c4c (ccc5)C3=O)c6ccncc6 . This representation provides a detailed view of the molecular structure of the compound .


Physical And Chemical Properties Analysis

The compound has a formal charge of 0 . It consists of 61 atoms, with no chiral atoms, and has 66 bonds, 28 of which are aromatic bonds .

Scientific Research Applications

Synthesis and Reactivity

The thermal reactivity of tricyclic 4,5-diacyltriazolines, which involves complex molecules including those with methoxyphenyl groups, indicates a rich chemistry for synthesizing diverse compounds. Such reactions offer pathways for creating novel molecules with potential applications in materials science and pharmaceuticals (Benati, Montevecchi, & Spagnolo, 1991).

Catalysis

Copper(II)-catalyzed synthesis of benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives via naphthoquinone difunctionalization highlights the role of metal catalysis in synthesizing complex heterocyclic compounds. Such processes are crucial in developing pharmaceuticals and agrochemicals with high efficiency and selectivity (Liu & Sun, 2012).

Biological Applications

The synthesis of novel compounds based on lawsone, exhibiting antioxidant and antitumor activities, demonstrates the potential of complex molecules in therapeutic applications. Understanding the biological activities of such compounds can lead to the discovery of new drugs and treatments for various diseases (Hassanien, Abd El-Ghani, & Elbana, 2022).

Molecular Structure and Characterization

Studies on the one-step synthesis and X-ray analysis of methoxy substituted benzo[de]benzo[4,5]imidazo[2,1-a]-isoquinolin-7-ones contribute to the understanding of molecular structures and their electronic properties. Such knowledge is fundamental in the design of materials with specific optical, electronic, or catalytic properties (Lu & He, 2012).

Synthesis of Heterocycles

The efficient generation of singlet oxygen and photooxidation of sulfide into sulfoxide via tuning the ancillary of bicyclometalated iridium(III) complexes demonstrates the application of complex molecules in photocatalytic reactions. This research opens avenues for environmental remediation and synthetic chemistry applications (Li & Ye, 2019).

Future Directions

The structure of WIKI4 and its binding mode to tankyrase 2 form a structural basis for further development of potent and selective tankyrase inhibitors . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

2-[3-[[4-(4-methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N5O3S/c1-37-22-13-11-21(12-14-22)34-26(20-8-4-15-30-18-20)31-32-29(34)38-17-5-16-33-27(35)23-9-2-6-19-7-3-10-24(25(19)23)28(33)36/h2-4,6-15,18H,5,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCFQFMHDIWRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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